Product packaging for methyl 2,3-dihydroxy-4-methylpentanoate(Cat. No.:CAS No. 1823942-07-9)

methyl 2,3-dihydroxy-4-methylpentanoate

Cat. No.: B6589935
CAS No.: 1823942-07-9
M. Wt: 162.2
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Description

Methyl 2,3-dihydroxy-4-methylpentanoate is a chemical compound with the CAS Number 1823942-07-9 and the molecular formula C7H14O4, which corresponds to an average molecular weight of 162.18 g/mol . This methyl ester is related to a class of dihydroxy acids, such as 2,3-dihydroxy-3-methylpentanoate, which is a known intermediate in the biosynthesis of the amino acid isoleucine . As an ester derivative, it may be investigated for its utility in various research applications, including synthetic organic chemistry as a building block, or in prodrug strategies aimed at improving the pharmacokinetic properties of bioactive molecules with carboxylic acid groups . Researchers can utilize this compound to explore its potential in these and other biochemical studies. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this product with appropriate precautions in a laboratory setting. For specific storage and handling instructions, please refer to the available product documentation. Disclaimer: The information presented is for informational purposes only. The product is for research use only and is not intended for diagnostic or therapeutic procedures. The researcher should confirm current product specifications and availability prior to ordering.

Properties

CAS No.

1823942-07-9

Molecular Formula

C7H14O4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 2,3 Dihydroxy 4 Methylpentanoate

Chemical Synthesis Approaches to Methyl 2,3-Dihydroxy-4-Methylpentanoate

The construction of the carbon skeleton and the stereoselective introduction of the two hydroxyl groups are the key challenges in synthesizing this compound. Synthetic approaches typically begin with simpler, commercially available starting materials, which are then elaborated through a series of chemical transformations. A common precursor for the installation of the diol functionality is an α,β-unsaturated ester, such as methyl (E)-4-methylpent-2-enoate. This intermediate allows for the direct addition of the two hydroxyl groups across the double bond in a controlled manner.

Sequential, or linear, synthesis builds the molecule step-by-step from a single starting material. A plausible sequential synthesis for this compound would start from isobutyraldehyde (B47883). An aldol (B89426) reaction or a Wittig-type reaction could be used to extend the carbon chain and introduce the ester functionality, leading to the formation of an α,β-unsaturated ester intermediate. This intermediate would then undergo a dihydroxylation step to yield the final product. An alternative is the malonic ester synthesis, which can be used to construct the carbon backbone by alkylating diethyl malonate with an appropriate alkyl halide, followed by hydrolysis, decarboxylation, and subsequent functional group manipulations to introduce the hydroxyl groups and the methyl ester.

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four possible stereoisomers. Enantioselective synthesis aims to produce only one of these stereoisomers in high purity. This is crucial in fields like pharmacology, where different enantiomers can have vastly different biological activities. Methodologies to achieve this include the use of chiral catalysts, stereocontrolled reactions, and chiral auxiliaries.

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. The most prominent application for the synthesis of this compound is the Sharpless Asymmetric Dihydroxylation (AD). nih.govalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand to hydroxylate a double bond. nih.gov By starting with methyl (E)-4-methylpent-2-enoate, the choice of the chiral ligand dictates which face of the double bond is hydroxylated, thus determining the stereochemistry of the resulting diol. Other transition metals, such as rhodium and iron, have also been used to catalyze asymmetric dihydroxylations. organic-chemistry.orgresearchgate.net

The Sharpless Asymmetric Dihydroxylation provides excellent stereocontrol for the formation of the vicinal diol in this compound. nih.govbeilstein-journals.org The reaction is typically carried out using a pre-packaged mixture of reagents known as AD-mix. nih.gov There are two commercially available versions: AD-mix-α and AD-mix-β. alfa-chemistry.com The key difference between them is the chiral ligand they contain.

Reagent MixChiral LigandResulting Diol Stereochemistry (from an E-alkene)
AD-mix-α (DHQ)₂PHAL(2R, 3S)
AD-mix-β (DHQD)₂PHAL(2S, 3R)

These mixes also contain a stoichiometric oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), to regenerate the osmium tetroxide catalyst, allowing it to be used in catalytic amounts. alfa-chemistry.com The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol and the reduced osmium species. The chiral ligand coordinates to the osmium, creating a chiral environment that directs the approach of the alkene from a specific face. alfa-chemistry.com

An alternative strategy to establish the stereochemistry of the hydroxyl groups involves the stereoselective reduction of a keto-ester precursor, such as methyl 2-hydroxy-3-oxo-4-methylpentanoate. Chelation control can be a powerful tool in this context. This method relies on the use of a Lewis acidic metal ion that can coordinate to both the existing hydroxyl group at C2 and the ketone at C3, forming a rigid cyclic intermediate. This chelation locks the conformation of the molecule, and the hydride reducing agent will then preferentially attack from the less sterically hindered face, leading to a high diastereoselectivity in the formation of the new hydroxyl group at C3. nih.govresearchgate.net

For instance, the reduction of β-keto esters can be directed by using different Lewis acids. Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) tend to favor the formation of syn-diols, while non-chelating reagents in coordinating solvents favor anti-diols. researchgate.net Similarly, reducing agents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) have been shown to be effective for the chelation-controlled reduction of protected α-hydroxy ketones to yield anti-1,2-diols with high diastereoselectivity. organic-chemistry.org

Biosynthetic and Biocatalytic Routes to this compound Analogues

Enzymatic Pathways Potentially Leading to this compound

The enzymatic production of molecules with a 2,3-dihydroxy-4-methylpentanoate backbone can be approached through several key enzyme classes, primarily focusing on the creation of the vicinal diol functionality.

Aldo-Keto Reductases (AKRs): AKRs are a superfamily of enzymes that catalyze the reduction of carbonyl compounds. They have been effectively used in the production of α-hydroxy ketones and vicinal diols from vicinal diketones. nih.govuab.cat Studies have demonstrated that both fungal and human AKRs can reduce diketones with high regio- and stereoselectivity. nih.gov This process typically requires a cofactor regenerating system, such as glucose-6-phosphate and glucose-6-phosphate dehydrogenase, to supply the necessary NADPH. nih.gov The specific stereochemical outcome (R or S enantiomer) of the resulting α-hydroxy ketone depends on the specific AKR used, with different enzymes showing preferences for reducing either the proximal or distal keto group. nih.gov Further reduction of the α-hydroxy ketone can yield the vicinal diol. For instance, certain AKRs have been shown to produce 2,3-butanediol from acetoin. nih.gov This suggests a potential pathway where a methyl-substituted α-keto ester precursor could be enzymatically reduced to form this compound.

Acetylacetoin Reductase (AAR): Another relevant enzymatic strategy involves the use of enzymes from organisms like Bacillus licheniformis. An enzymatic approach for preparing optically pure α-alkyl-α,β-dihydroxyketones has been reported using acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR). researchgate.net In this two-step process, AAS catalyzes the formation of an α-alkyl-α-hydroxy-β-diketone, which is then reduced by AAR to the corresponding chiral α-alkyl-α,β-dihydroxyketone with high enantiomeric excess (>95%). researchgate.net This method could be adapted to produce precursors for this compound.

Lipases for Esterification: Once the dihydroxy acid is formed, the final esterification step to produce the methyl ester can be efficiently catalyzed by lipases. Enzymatic esterification is a widely used green chemistry approach for synthesizing esters. google.comnih.govchesci.com Lipases, such as those from Candida antarctica (e.g., Novozym 435), are often employed due to their high efficiency and stability. nih.govchesci.com These reactions can be performed in various media, including organic solvents or solvent-free systems, and are generally favored for producing safe products for various industries. nih.gov The process involves the reaction of a carboxylic acid with an alcohol, catalyzed by the lipase, to form the ester. google.com

Below is a table summarizing enzymes with potential application in the synthesis of dihydroxy acid esters.

Enzyme ClassPrecursor TypeProduct TypePotential Application in Synthesis
Aldo-Keto Reductases (AKRs)Vicinal Diketonesα-Hydroxy Ketones, Vicinal DiolsStereoselective synthesis of the diol backbone. nih.gov
Acetylacetoin Reductase (AAR)α-Alkyl-α-hydroxy-β-diketonesα-Alkyl-α,β-dihydroxyketonesCreation of chiral dihydroxy ketone precursors. researchgate.net
Lipases (e.g., Novozym 435)Dihydroxy Carboxylic AcidsDihydroxy Carboxylic Acid EstersFinal esterification of the acid to its methyl ester. nih.govchesci.com

Fermentation Processes for Related Dihydroxy Acids and Esters

Fermentation offers a whole-cell approach to producing valuable chemicals, including dihydroxy acids and their derivatives. While specific fermentation processes for this compound are not detailed in the literature, processes for related compounds highlight the potential of microbial systems.

L-Leucine Fermentation Pathway: An enzyme involved in the L-leucine fermentation pathway in the bacterium Peptoclostridium difficile has been characterized. qmul.ac.uk This enzyme, (R)-2-hydroxy-4-methylpentanoate CoA-transferase, is involved in the metabolism of (R)-2-hydroxy-4-methylpentanoate (also known as D-leucate), a structurally related hydroxy acid. qmul.ac.uk The pathway involves the transfer of Coenzyme A, a key step in many metabolic routes. qmul.ac.uk The existence of such pathways for structurally similar molecules suggests that engineered microorganisms could potentially be developed to produce the target compound.

Microbial Production of Diols and Dicarboxylic Acids: Engineered microbial systems have been developed for the production of α,ω-diols and α,ω-dicarboxylic acid esters from n-alkanes. researchgate.net By expressing enzymes like alkane monooxygenase in Escherichia coli, it is possible to achieve diterminal oxidation of alkanes. researchgate.net Combining this biocatalytic oxidation with esterification in a one-pot reaction has been shown to significantly increase the yield of di-functionalized products. researchgate.net This strategy protects the hydroxyl groups from overoxidation and enables the production of esterified diols. researchgate.net Such a whole-cell biocatalysis approach could be adapted for the synthesis of more complex dihydroxy esters.

Yeast Metabolism: The related compound, (2R,3R)-2,3-dihydroxy-3-methylpentanoate, has been identified as a metabolite in Saccharomyces cerevisiae (baker's yeast). nih.gov This indicates that the enzymatic machinery for producing the core C6 dihydroxy acid structure exists within this commonly used industrial microorganism. Harnessing and engineering these native pathways could provide a direct fermentation route.

The following table outlines fermentation-related pathways and their relevance.

Organism/SystemPathway/ProcessRelated CompoundRelevance to Target Synthesis
Peptoclostridium difficileL-leucine fermentation(R)-2-hydroxy-4-methylpentanoateDemonstrates natural metabolism of a structurally similar hydroxy acid. qmul.ac.uk
Engineered E. coliBiocatalytic oxidation and esterificationα,ω-diacetoxyalkanesProvides a "one-pot" cell factory model for producing dihydroxy esters. researchgate.net
Saccharomyces cerevisiaeNative metabolism(2R,3R)-2,3-dihydroxy-3-methylpentanoateConfirms the existence of a natural pathway to a closely related dihydroxy acid anion. nih.gov

Stereochemical Investigations of Methyl 2,3 Dihydroxy 4 Methylpentanoate

Analysis of Enantiomers and Diastereomers of Methyl 2,3-Dihydroxy-4-Methylpentanoate

This compound has two stereogenic centers, which means it can exist as a maximum of four distinct stereoisomers. nih.gov These stereoisomers are classified into pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. nih.govmdpi.com

The four possible stereoisomers of this compound are:

(2R, 3R)-methyl 2,3-dihydroxy-4-methylpentanoate

(2S, 3S)-methyl 2,3-dihydroxy-4-methylpentanoate

(2R, 3S)-methyl 2,3-dihydroxy-4-methylpentanoate

(2S, 3R)-methyl 2,3-dihydroxy-4-methylpentanoate

The (2R, 3R) and (2S, 3S) isomers constitute one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form another. The relationship between any other pairing, for instance (2R, 3R) and (2R, 3S), is diastereomeric. nih.gov One specific stereoisomer, (2R,3R)-2,3-dihydroxy-3-methylpentanoate, has been identified as a metabolite in Saccharomyces cerevisiae. nih.govebi.ac.uk

Table 1: Stereoisomers of this compound

ConfigurationStereochemical Relationship to (2R, 3R)
(2R, 3R)Identical
(2S, 3S)Enantiomer
(2R, 3S)Diastereomer
(2S, 3R)Diastereomer

Chiral Purity Determination and Methods in this compound Research

The separation and identification of individual stereoisomers are paramount for understanding their unique properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers. This method relies on the differential interaction of the stereoisomers with the chiral environment of the column, leading to different retention times and, thus, separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While enantiomers exhibit identical NMR spectra in an achiral solvent, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric interactions, leading to distinguishable chemical shifts for the different enantiomers. For diastereomers, their distinct physical properties generally result in different NMR spectra even in achiral solvents. Detailed analysis of coupling constants and chemical shifts in ¹H and ¹³C NMR spectra can help elucidate the relative stereochemistry of the molecule. mdpi.com

Table 2: Common Methods for Chiral Purity Determination

MethodPrincipleApplication to this compound
Chiral HPLCDifferential interaction with a chiral stationary phase.Separation of all four stereoisomers.
NMR SpectroscopyDistinguishing stereoisomers through chemical shift differences, often with chiral additives for enantiomers.Determination of diastereomeric and enantiomeric purity.

Impact of Stereochemistry on Derivative Synthesis and Biological Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound significantly influences its reactivity and how it interacts with other chiral molecules, including biological macromolecules like enzymes and receptors.

In derivative synthesis, the stereochemistry at the C2 and C3 positions can direct the approach of reagents, leading to stereoselective formation of products. For instance, the hydroxyl groups can act as directing groups in subsequent reactions, and their spatial orientation will determine the stereochemical outcome of the newly formed stereocenters.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. This is because biological systems are themselves chiral. An enzyme's active site or a receptor's binding site is shaped to accommodate a specific stereoisomer, much like a key fits into a specific lock. Consequently, one enantiomer of a compound may exhibit potent biological activity, while its mirror image may be less active or even inactive. For example, the stereoselective synthesis of precursors like (R)-3-hydroxy-4-methylpentanoic acid is crucial for producing biologically active molecules. orgsyn.org While specific studies on the biological interactions of this compound stereoisomers are not extensively documented, the principles of stereoselectivity observed in many other chiral compounds suggest that the different stereoisomers of this molecule would likely exhibit distinct biological profiles.

Metabolic and Biosynthetic Significance of Methyl 2,3 Dihydroxy 4 Methylpentanoate Analogues

Intermediary Role in Branched-Chain Amino Acid Biosynthesis Pathways (e.g., Isoleucine, Valine)

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a vital metabolic pathway found in plants, fungi, archaea, and bacteria, but not in animals. wikipedia.orgresearchgate.net For this reason, these amino acids are essential components of the human diet. Within this pathway, dihydroxy acid precursors, which are structurally analogous to methyl 2,3-dihydroxy-4-methylpentanoate, serve as critical intermediaries. researchgate.netnih.gov

The pathway involves a coordinated series of enzymatic reactions to construct the carbon skeletons of these amino acids. researchgate.net Dihydroxy-acid dehydratase (DHAD) is the third enzyme in this common pathway and is responsible for converting the dihydroxy acid intermediates into their corresponding α-keto acids. nih.govwikipedia.orgnih.gov Specifically, (2R,3R)-2,3-dihydroxy-3-methylpentanoate is the precursor for isoleucine, while 2,3-dihydroxy-3-methylbutanoate (B1258931) (also known as α,β-dihydroxyisovalerate) is the precursor for valine. wikipedia.orguniprot.org The enzymatic dehydration of these molecules is an essential step that precedes the final transamination to yield the respective amino acids. researchgate.net The regulation of this pathway is complex, often involving multivalent repression where the presence of isoleucine, valine, and leucine can suppress the synthesis of the pathway's enzymes, including DHAD. nih.gov

Enzymatic Transformations Involving this compound Related Structures

The core transformations of these dihydroxy acid structures are managed by a specific set of enzymes that are highly conserved across various species. These enzymes ensure the efficient conversion of the intermediates to the necessary keto acids for BCAA synthesis.

Dihydroxy-acid dehydratase (EC 4.2.1.9), also known as DHAD, is a hydro-lyase enzyme that catalyzes the dehydration of the dihydroxy acid precursors of valine and isoleucine. wikipedia.orgqmul.ac.uk This reaction involves the removal of a water molecule to form an α-keto acid. qmul.ac.uk For instance, it converts (2R,3R)-2,3-dihydroxy-3-methylpentanoate into (S)-3-methyl-2-oxopentanoate, the keto-acid precursor of isoleucine. uniprot.org Similarly, it acts on 2,3-dihydroxy-3-methylbutanoate to produce 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate), the precursor to valine. uniprot.orgqmul.ac.uk The enzyme is essential for the growth and survival of microbes and plants. nih.gov Studies on DHAD from various organisms, including the thermoacidophilic archaeon Sulfolobus solfataricus, have revealed its key role and catalytic properties. nih.gov

The catalytic activity of DHAD is dependent on specific cofactors. The enzyme contains an iron-sulfur ([Fe-S]) cluster, which is essential for its function. nih.gov Two types of clusters have been identified in DHADs from different organisms: a [2Fe-2S] cluster and a more oxygen-sensitive [4Fe-4S] cluster. nih.govnih.gov This Fe-S cluster acts as a Lewis acid to facilitate the dehydration reaction. nih.gov

In addition to the Fe-S cluster, a divalent metal ion, typically Magnesium (Mg²⁺), is essential for catalytic activity. nih.govnih.gov The proposed catalytic mechanism involves the abstraction of a proton from the C2 hydroxyl group of the substrate by a conserved serine residue in the active site. nih.gov The resulting intermediate is stabilized by the Mg²⁺ ion and the Fe-S cluster, leading to the elimination of the C3 hydroxyl group as water and the formation of the final keto acid product. nih.govnih.gov

Table 1: Properties of Dihydroxy-acid Dehydratase (DHAD)

PropertyDescriptionReferences
EC Number 4.2.1.9 wikipedia.orguniprot.orgqmul.ac.uk
Enzyme Family Lyases (specifically hydro-lyases) wikipedia.org
Function Catalyzes the dehydration of dihydroxy acid precursors in BCAA biosynthesis. wikipedia.orgnih.govuniprot.org
Cofactors Iron-Sulfur ([2Fe-2S] or [4Fe-4S]) cluster and a divalent metal ion (Mg²⁺). nih.govnih.gov
Substrates (2R,3R)-2,3-dihydroxy-3-methylpentanoate, 2,3-dihydroxy-3-methylbutanoate. uniprot.orgqmul.ac.uk
Products (S)-3-methyl-2-oxopentanoate, 3-methyl-2-oxobutanoate, H₂O. uniprot.orgqmul.ac.uk

DHAD exhibits specificity for its natural substrates within the BCAA pathway. It acts on the (2R,3R) isomer of 2,3-dihydroxy-3-methylpentanoate to produce the precursor for L-isoleucine and the (2R) isomer of 2,3-dihydroxy-3-methylbutanoate for L-valine synthesis. uniprot.org However, some DHAD enzymes show a degree of catalytic promiscuity. For example, the DHAD from Sulfolobus solfataricus can act on its primary substrate, 2,3-dihydroxyisovalerate, but also shows considerable activity towards other sugar acids like D-gluconate. nih.gov This suggests that while the enzyme is tailored for BCAA synthesis, its active site can accommodate other structurally similar molecules. nih.gov

Preceding the DHAD-catalyzed step in the BCAA pathway is the action of ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86). wikipedia.orgebi.ac.uk KARI is a Mg²⁺-dependent enzyme that catalyzes two sequential reactions: a 1,2-alkyl migration (isomerization) followed by an NADPH-dependent reduction. ebi.ac.uknih.gov This enzyme converts the acetohydroxy acid precursors (α-acetolactate or α-aceto-α-hydroxybutyrate) into the dihydroxy acid substrates required by DHAD. wikipedia.org The reaction mechanism follows an ordered pathway where NADPH binds first, followed by the acetohydroxy acid substrate. nih.gov The enzyme is a critical component of the valine, leucine, and isoleucine biosynthesis pathways. wikipedia.org

Table 2: Comparison of DHAD and KARI Enzymes

FeatureDihydroxy-acid Dehydratase (DHAD)Ketol-acid Reductoisomerase (KARI)References
EC Number 4.2.1.91.1.1.86 wikipedia.orgwikipedia.org
Reaction Type Dehydration (Lyase)Isomerization and Reduction (Oxidoreductase) wikipedia.orgwikipedia.orgebi.ac.uk
Key Cofactors [Fe-S] cluster, Mg²⁺NADPH, Mg²⁺ nih.govebi.ac.uknih.gov
Substrate(s) 2,3-dihydroxy-3-methylbutanoate, (2R,3R)-2,3-dihydroxy-3-methylpentanoate(S)-2-acetolactate, (S)-2-aceto-2-hydroxybutanoate wikipedia.orguniprot.orgnih.gov
Product(s) 3-methyl-2-oxobutanoate, (S)-3-methyl-2-oxopentanoate(R)-2,3-dihydroxy-3-methylbutanoate, (2R,3R)-2,3-dihydroxy-3-methylpentanoate wikipedia.orguniprot.org

Dihydroxy-acid Dehydratase (DHAD) Activity on Dihydroxypentanoates

Occurrence and Isolation of Dihydroxypentanoates in Biological Systems

Dihydroxy acid intermediates of the BCAA pathway are found naturally within organisms that synthesize these amino acids. Their isolation has been crucial for understanding the steps of this metabolic route. Early research led to the successful isolation of the dihydroxy acid precursors for both valine (DHV) and isoleucine (DHI) from culture filtrates of a mutant strain of the fungus Neurospora crassa (strain 16117). researchgate.net This provided the direct biochemical evidence for their existence and role as intermediates in the pathway leading to the formation of keto acids and subsequently, the final branched-chain amino acids. researchgate.netnih.gov

This compound as a Potential Microbial Metabolite

The direct microbial production of this compound is not extensively documented in scientific literature. However, strong evidence points to its potential as a microbial metabolite due to the confirmed presence of its parent acid, 2,3-dihydroxy-3-methylpentanoic acid, in microorganisms. Notably, (2R,3R)-2,3-dihydroxy-3-methylpentanoate has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. gerli.com This discovery is significant as it establishes the existence of the core molecular structure in a microbial system.

The biosynthesis of the parent acid, 2,3-dihydroxy-3-methylpentanoic acid, is a known intermediate step in the metabolic pathway for the amino acid isoleucine. nih.govaocs.orgmdpi.com This pathway is widespread in microorganisms. The formation of the methyl ester, this compound, could potentially occur through enzymatic or non-enzymatic esterification of the parent acid, a common biochemical reaction. Therefore, it is plausible that this compound could be isolated from various microbial sources, particularly those that produce high levels of isoleucine or its precursors.

Presence of Related Hydroxy Fatty Acids in Natural Sources

Hydroxy fatty acids, including dihydroxy and polyhydroxy variants, are a diverse class of compounds found across various biological kingdoms, including bacteria, fungi, plants, and animals. These molecules serve a wide range of biological functions. The structural similarity of these naturally occurring compounds to this compound underscores the broad metabolic potential for the synthesis of such hydroxylated fatty acid derivatives in nature.

In the microbial world, hydroxy fatty acids are common constituents. For instance, certain species of Pseudomonas are capable of hydroxylating oleic acid to produce 7,10-dihydroxy-8(E)-octadecenoic acid. aocs.org Bacteria are also known to produce a variety of polyhydroxyalkanoates, which are polyesters composed of hydroxy fatty acid monomers. gerli.com Furthermore, chemotaxonomic studies of Phyllobacterium species have identified several 3-hydroxy fatty acids, including 3-OH 14:0, 3-OH 17:0, and 3-OH 18:0, as cellular components. mdpi.com

Plants are a rich source of hydroxy fatty acids. These compounds are key components of cutin and suberin, which are protective biopolymers in the plant cell wall. gerli.comgerli.com For example, 16-carbon dihydroxy and 18-carbon trihydroxy acids have been detected in plant cutin. gerli.com Ricinoleic acid (12-hydroxy-octadeca-cis-9-enoic acid) is a well-known hydroxy fatty acid that constitutes about 90% of the fatty acids in castor bean oil. nih.gov Plants also synthesize 2-hydroxy fatty acids, which are found in sphingolipids. nih.gov

In the animal kingdom, 2-hydroxy fatty acids are found in specialized tissues such as the brain, skin, and wool waxes. gerli.com For example, 2-hydroxytetracosanoic acid (cerebronic acid) is a component of cerebrosides in nervous tissue. gerli.com Recent studies have also highlighted the presence and potential biological roles of dihydroxy fatty acids derived from polyunsaturated fatty acids in humans. For example, 11,12-dihydroxyeicosatrienoic acid (11,12-diHETrE), a diol derived from arachidonic acid, has been detected in neonatal cord blood. eurekalert.orgsciencedaily.com

The following table provides a summary of some naturally occurring hydroxy fatty acids, their sources, and their chemical structures.

Compound NameChemical StructureNatural Source(s)
(2R,3R)-2,3-Dihydroxy-3-methylpentanoateC6H11O4-Saccharomyces cerevisiae gerli.com
7,10-Dihydroxy-8(E)-octadecenoic acidC18H34O4Pseudomonas species aocs.org
3-OH 14:0 (3-Hydroxytetradecanoic acid)C14H28O3Phyllobacterium species mdpi.com
16-carbon dihydroxy acidsC16H32O4Plant cutin gerli.com
Ricinoleic acidC18H34O3Castor bean (Ricinus communis) nih.gov
2-Hydroxytetracosanoic acid (Cerebronic acid)C24H48O3Animal nervous tissue gerli.com
11,12-Dihydroxyeicosatrienoic acid (11,12-diHETrE)C20H32O4Human neonatal cord blood eurekalert.orgsciencedaily.com

Applications of Methyl 2,3 Dihydroxy 4 Methylpentanoate As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The inherent chirality and functionality of methyl 2,3-dihydroxy-4-methylpentanoate make it a prime candidate for use in the synthesis of intricate organic molecules. Its structure provides a scaffold upon which chemists can elaborate to achieve target molecules with high stereochemical control.

Precursor Role in Natural Product Synthesis

The corresponding acid of the title compound, (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, is a known metabolite in Saccharomyces cerevisiae (baker's yeast). chemicalbook.com This natural occurrence positions this compound firmly within the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources that serve as economical starting materials for total synthesis. The principles of chiral pool synthesis are centered on incorporating the existing stereocenters of the starting material into the final target molecule, thereby avoiding the need for often complex and costly asymmetric induction steps.

The synthetic utility of such dihydroxy acids and their esters is exemplified by their role as intermediates in the biosynthesis of amino acids like isoleucine. google.com In a laboratory setting, chemists can harness this pre-existing stereochemistry to construct specific fragments of larger natural products. The strategic manipulation of the hydroxyl and ester functionalities allows for the stepwise construction of complex carbon skeletons.

Table 1: Key Reactions in Utilizing this compound for Synthesis

Reaction TypeReagents and ConditionsPurpose in Synthesis
Protection of DiolsTBDMSCl, imidazole, DMFTo selectively mask the hydroxyl groups, allowing for reactions at other sites.
Ester ReductionLiAlH₄, THFTo convert the methyl ester to a primary alcohol, providing a new point for chain extension.
Oxidation of AlcoholsPCC, CH₂Cl₂ or DMP, CH₂Cl₂To convert the hydroxyl groups to carbonyls, enabling subsequent C-C bond formation.
Carbon-Carbon Bond FormationGrignard reagents, organolithiumsTo add complexity to the carbon skeleton by reacting with carbonyl intermediates.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are found in various pharmaceutically and agrochemically active compounds. Polyoxygenated aliphatic chains are common features in many drug candidates and pesticides. While direct synthesis of a marketed drug from this specific starting material is not widely documented, its potential is evident from the synthesis of analogous structures.

For instance, the synthesis of 3,5-dihydroxy-3-methylpentanoic acid, a related compound, highlights the utility of such structures as intermediates. google.com The diol and carboxylic acid functionalities are versatile handles for introducing a wide range of other functional groups, which is a key aspect in the development of new therapeutic agents and crop protection chemicals. The ability to stereoselectively synthesize intermediates is crucial in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

The development of new agrochemicals also benefits from the availability of chiral building blocks. The creation of more effective and environmentally benign pesticides and herbicides often relies on the precise three-dimensional arrangement of atoms in the molecule, which can be achieved by starting with a chiral precursor like this compound.

Derivatization Studies of this compound for Functional Material Development

The field of materials science is increasingly looking towards renewable and biocompatible resources for the development of new functional materials. The polyhydroxy ester structure of this compound makes it an interesting candidate for the synthesis of novel polymers and other functional materials.

The hydroxyl groups of the molecule can serve as initiation points for polymerization reactions, leading to the formation of polyesters or polyethers with defined stereochemistry along the polymer backbone. Such stereoregular polymers can exhibit unique physical properties, such as altered crystallinity, biodegradability, and mechanical strength, compared to their atactic counterparts.

Furthermore, the hydroxyl and ester groups can be chemically modified to introduce a variety of other functionalities. For example, esterification or etherification of the hydroxyl groups with long-chain fatty acids or other hydrophobic moieties could lead to the creation of amphiphilic molecules with potential applications as surfactants or in self-assembling systems. The introduction of photo-responsive or redox-active groups could pave the way for the development of "smart" materials that respond to external stimuli.

Table 2: Potential Derivatizations of this compound for Functional Materials

Derivative TypeSynthetic ApproachPotential Application
PolyesterRing-opening polymerization of a lactone derived from the moleculeBiodegradable plastics, drug delivery systems
PolyetherAnionic polymerization from the diolBiocompatible hydrogels, polymer electrolytes
Amphiphilic MoleculeEsterification with fatty acidsSurfactants, emulsifiers, components of vesicles
Cross-linked PolymerReaction with diisocyanates or other cross-linking agentsThermosetting resins, coatings

While the exploration of this compound in materials science is still in its early stages, the fundamental chemistry of its functional groups suggests a promising future for its use in creating advanced and sustainable materials.

Advanced Analytical Methodologies for Methyl 2,3 Dihydroxy 4 Methylpentanoate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete structure of organic molecules. Both ¹H and ¹³C NMR experiments provide critical data on the carbon-hydrogen framework of methyl 2,3-dihydroxy-4-methylpentanoate.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the ratio of protons, the chemical shift indicates the electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons. For this compound, one would expect distinct signals for the methyl ester protons, the methyl groups on the carbon chain, the protons attached to the carbons bearing hydroxyl groups, and the hydroxyl protons themselves.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and its chemical environment. Key signals would include the carbonyl carbon of the ester group, the carbons bonded to the hydroxyl groups (C2 and C3), the methoxy (B1213986) carbon, and the aliphatic carbons of the pentanoate chain. Combining 1D and 2D NMR experiments like COSY, HMQC, and HMBC can definitively establish the connectivity of all atoms in the molecule. mdpi.com

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
C4-CH(CH₃)₂ ~0.9 - 1.1 Doublet
C4-CH(CH₃)₂ ~1.8 - 2.2 Multiplet
C2-OH Variable Singlet
C3-OH Variable Singlet
C3-H ~3.5 - 4.0 Doublet
OCH₃ ~3.7 Singlet

¹³C NMR Predicted Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~170 - 175
C2 ~70 - 80
C3 ~70 - 80
OCH₃ ~50 - 55
C4 ~30 - 40

Note: The predicted values are estimates based on standard chemical shift ranges for similar functional groups.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and crucial structural information through the analysis of its fragmentation patterns. chemguide.co.uk When the molecule is ionized in the mass spectrometer, it forms a molecular ion [M]⁺, whose m/z value corresponds to the molecular weight of the compound (162.18 g/mol ).

Expected Mass Spectrometry Fragmentation for this compound

m/z ValueIdentity of FragmentFragmentation Pathway
162[C₇H₁₄O₄]⁺Molecular Ion [M]⁺
144[C₇H₁₂O₃]⁺Loss of H₂O from the molecular ion
131[C₆H₁₁O₃]⁺Loss of the methoxy radical (•OCH₃)
103[C₅H₇O₂]⁺Loss of the methoxycarbonyl group (•COOCH₃)
59[CH₃OCO]⁺Methoxycarbonyl cation

Chromatographic Methods for Separation and Quantification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which has multiple stereoisomers, chromatographic methods are essential for separating these isomers and quantifying their relative amounts.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds. This compound has two chiral centers (at C2 and C3), giving rise to four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other).

Diastereomers have different physical properties and can often be separated using standard (achiral) GC columns. ojp.gov As the separated isomers elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for their identification. For less volatile compounds, derivatization is often employed to increase volatility and improve chromatographic performance.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. sigmaaldrich.com They possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral chromatography is a specialized method used to separate enantiomers. nih.gov

This technique typically utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column. mdpi.comshimadzu.com The CSP is composed of a single enantiomer of a chiral substance, which interacts differently with each enantiomer of the analyte. This differential interaction results in different retention times, allowing for the separation and quantification of the individual enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. mdpi.com The ability to determine the enantiomeric distribution is crucial in many fields, as enantiomers can exhibit different biological activities. mdpi.com

Computational and Theoretical Studies on Methyl 2,3 Dihydroxy 4 Methylpentanoate

Molecular Modeling and Conformational Analysis of Methyl 2,3-dihydroxy-4-methylpentanoate

Molecular modeling of this compound would be the initial step in its computational analysis. This process involves creating a three-dimensional model of the molecule to study its physical and chemical properties. A crucial aspect of this is conformational analysis, which seeks to identify the most stable arrangements of the atoms in the molecule, known as conformers.

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. The rotation around the C2-C3 and C3-C4 bonds, in particular, would lead to various spatial arrangements of the hydroxyl and methyl groups. The stability of these conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding between the two hydroxyl groups and the ester functional group.

A systematic conformational search using methods like molecular mechanics (e.g., MMFF or Amber force fields) or more rigorous quantum mechanical methods would be necessary to identify the low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle (O=C-O-CH3)Dihedral Angle (H-O-C2-C3)Dihedral Angle (H-O-C3-C4)Relative Energy (kcal/mol)
1~180° (anti-periplanar)~60° (gauche)~180° (anti-periplanar)0.00
2~0° (syn-periplanar)~60° (gauche)~60° (gauche)1.25
3~180° (anti-periplanar)~180° (anti-periplanar)~60° (gauche)2.10

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. jmcs.org.mx For this compound, these calculations could elucidate various reactivity descriptors.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map could be generated. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the hydroxyl and ester groups would be expected to be electron-rich (nucleophilic), while the carbonyl carbon would be electron-poor (electrophilic).

Table 2: Calculated Quantum Chemical Properties for a Model Compound (Methyl 2,3-dihydroxybutyrate)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.5 D

Note: This data is for a structurally related model compound and serves as an example of the types of properties that would be calculated for this compound.

Prediction of Biological Interactions based on this compound Structure

The three-dimensional structure and electronic properties of this compound, as determined by molecular modeling and quantum chemical calculations, can be used to predict its potential biological interactions. This is often achieved through molecular docking simulations, where the molecule is "docked" into the binding site of a target protein to predict its binding affinity and mode of interaction.

The parent acid, 2,3-dihydroxy-3-methylpentanoic acid, is known to be an intermediate in the metabolism of isoleucine. wikipedia.org This suggests that this compound could potentially interact with enzymes involved in amino acid metabolism. The hydroxyl groups and the ester moiety are key functional groups that could form hydrogen bonds and other interactions with amino acid residues in an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed. These studies correlate variations in the chemical structure of a series of compounds with their biological activity. By comparing the structural and electronic properties of this compound with other known bioactive molecules, it may be possible to predict its potential biological effects.

Table 3: Potential Interacting Enzyme Families for this compound

Enzyme FamilyRationale for Interaction
DehydrogenasesThe diol structure is a potential substrate for oxidation.
EsterasesThe methyl ester group can be hydrolyzed.
KinasesThe hydroxyl groups can be phosphorylated.

Note: This table is speculative and based on the chemical structure of the compound.

Future Directions in Methyl 2,3 Dihydroxy 4 Methylpentanoate Research

Development of Novel Synthetic Routes for Methyl 2,3-Dihydroxy-4-Methylpentanoate

The efficient and stereocontrolled synthesis of this compound is a critical first step towards unlocking its potential. Future research will likely focus on developing novel synthetic routes that are not only high-yielding but also offer precise control over the stereochemistry of the two chiral centers.

One promising approach is the asymmetric dihydroxylation of a suitable unsaturated precursor, such as methyl 4-methylpent-2-enoate. This reaction, often catalyzed by osmium or ruthenium complexes with chiral ligands, can introduce the two hydroxyl groups in a highly stereoselective manner. libretexts.org The choice of catalyst and reaction conditions would be crucial in determining the diastereoselectivity of the final product.

Another avenue of exploration is through biocatalysis . Enzymes, such as lipases and esterases, have shown great promise in the synthesis of chiral compounds due to their high specificity and mild reaction conditions. nih.govnih.gov A potential biocatalytic route could involve the enzymatic hydrolysis of a corresponding racemic ester or the enzymatic acylation of a diol precursor. nih.gov This approach aligns with the principles of green chemistry, offering a more sustainable alternative to traditional chemical methods.

Furthermore, the development of synthetic routes starting from readily available chiral building blocks is a viable strategy. For instance, derivatives of lactic acid or amino acids could be chemically transformed to construct the carbon skeleton of this compound. rsc.org

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPrecursor ExampleKey TransformationPotential Advantages
Asymmetric DihydroxylationMethyl 4-methylpent-2-enoateStereoselective addition of two hydroxyl groups across a double bondHigh stereocontrol
BiocatalysisRacemic ester or diol precursorEnzymatic resolution or acylationMild reaction conditions, high selectivity, environmentally friendly
Chiral Pool Synthesis(S)-Ethyl lactateMulti-step chemical transformationUtilizes readily available chiral starting materials

Exploration of Undiscovered Biological Roles for this compound and its Analogues

The presence of the vicinal diol functionality in this compound suggests that it and its analogues could exhibit interesting biological activities. Polyhydroxylated compounds are known to play various roles in biological systems.

Future research should investigate the potential for this compound to act as an antimicrobial or antifungal agent . The structural similarity to other biologically active fatty acid esters supports this hypothesis. nih.govmdpi.com Screening against a panel of pathogenic bacteria and fungi could reveal previously unknown therapeutic potential.

Another area of interest is its potential role as a signaling molecule or a modulator of enzymatic activity . The esterification of flavonoids with fatty acids, for example, has been shown to influence their cytotoxic and antioxidant activities. nih.gov Similarly, the specific stereochemistry and functional groups of this compound could allow it to interact with specific biological targets.

The investigation into the biological activities of analogues is also a crucial research direction. By systematically modifying the alkyl chain length, the ester group, and the stereochemistry of the diol, researchers can perform structure-activity relationship (SAR) studies . These studies would provide valuable insights into the structural requirements for any observed biological effects and could lead to the design of more potent and selective analogues. mdpi.com

Table 2: Potential Biological Activities for Investigation

Potential Biological RoleRationaleExperimental Approach
Antimicrobial/Antifungal ActivityStructural similarity to other bioactive estersIn vitro screening against a panel of microorganisms
Enzyme Inhibition/ModulationPresence of specific functional groups and stereocentersEnzyme activity assays with relevant biological targets
Cell SignalingPotential to interact with cellular receptors or pathwaysCell-based assays to measure downstream signaling events

Advanced Applications of this compound in Materials Science and Industrial Processes

The unique chemical structure of this compound also lends itself to potential applications in materials science and various industrial processes.

In the field of polymer chemistry , the diol functionality could be utilized to synthesize novel polyesters or polyurethanes. researchgate.net The incorporation of this chiral, branched monomer into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, biodegradability, or mechanical strength. The ester group could also serve as a site for further chemical modification.

The compound could also find use as a chiral building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. researchgate.net Its defined stereochemistry can be transferred to the target molecule, which is often crucial for its biological activity.

Furthermore, the physical properties of fatty acid esters suggest potential applications as biodegradable solvents, lubricants, or plasticizers . apag.orgresearchgate.net Research into the physicochemical properties of this compound, such as its viscosity, boiling point, and solvency, would be necessary to evaluate its suitability for these industrial applications. Its potential as a flavor or fragrance component could also be explored, given that many esters have characteristic scents. wordpress.com

Table 3: Potential Applications in Materials Science and Industry

Application AreaRationaleKey Properties to Investigate
Polymer ScienceDiol functionality for polymerizationReactivity in polymerization, thermal and mechanical properties of resulting polymers
Chiral SynthesisDefined stereochemistryUtility as a starting material for complex target molecules
Industrial FluidsPhysicochemical properties of fatty acid estersViscosity, boiling point, solvency, biodegradability
Flavors & FragrancesEster functionalityOdor profile and taste characteristics

Q & A

Q. What are the optimal synthetic routes for methyl 2,3-dihydroxy-4-methylpentanoate, and how can reaction efficiency be evaluated?

  • Methodological Answer : A two-step approach is recommended:

Esterification : Start with 4-methylpentanoic acid and methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-methylpentanoate. Monitor reaction completion via FTIR (loss of carboxylic acid peak at ~1700 cm⁻¹) .

Dihydroxylation : Introduce hydroxyl groups at C2 and C3 using OsO₄ or catalytic Sharpless asymmetric dihydroxylation for stereocontrol. Optimize reaction conditions (temperature, solvent polarity) using fractional factorial design to assess variable interactions (e.g., catalyst loading vs. yield) .

  • Evaluation Metrics : Track yield via HPLC, purity by NMR (integration of diastereomer peaks), and enantiomeric excess via chiral chromatography .

Q. How can purification challenges due to polar hydroxyl groups be addressed?

  • Methodological Answer : Use a combination of:
  • Liquid-Liquid Extraction : Separate unreacted starting materials with ethyl acetate/water phases, leveraging differences in partition coefficients .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystals. Monitor supersaturation via turbidity probes to prevent oiling-out .
  • Flash Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to resolve diastereomers. Validate purity by TLC (Rf comparison) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR : Use ¹H-NMR to identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl branching (δ 0.8–1.2 ppm). ¹³C-NMR confirms ester carbonyl (δ 170–175 ppm) and hydroxylated carbons (δ 65–75 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+Na]⁺ expected m/z ~195.1) and fragment peaks (e.g., loss of methoxy group) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical complexities in dihydroxylation?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model transition states of Sharpless dihydroxylation using software like COMSOL Multiphysics to predict enantioselectivity. Parameterize force fields with DFT-calculated bond angles and torsional barriers .
  • Docking Studies : Simulate catalyst-substrate interactions (e.g., OsO₄ with diene) to optimize ligand design for asymmetric induction .
  • Validation : Cross-reference computational predictions with experimental optical rotation data and chiral HPLC .

Q. What strategies mitigate contradictory data between NMR and X-ray crystallography for hydroxyl group positioning?

  • Methodological Answer :
  • Variable Control : Use factorial design to test solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts .
  • Crystallization Optimization : Screen solvents (e.g., acetone/water) to obtain single crystals for X-ray diffraction. Compare unit cell parameters with NMR-derived coupling constants (³JHH) .
  • DFT Calculations : Compute theoretical NMR spectra from crystallographic coordinates to identify discrepancies (e.g., dynamic effects in solution) .

Q. How can AI-driven automation improve reaction scalability for multi-gram synthesis?

  • Methodological Answer :
  • Smart Laboratories : Implement AI tools for real-time adjustment of flow reactor parameters (temperature, residence time) based on inline FTIR data .
  • Process Control : Use machine learning (e.g., neural networks) to predict optimal workup conditions (e.g., solvent volumes for extraction) from historical yield data .
  • Robustness Testing : Apply Monte Carlo simulations to assess sensitivity to impurities (e.g., residual catalysts) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Use amber glass vials to avoid light-induced degradation .
  • PPE : Wear nitrile gloves and safety goggles. Use fume hoods for solvent removal steps (e.g., rotary evaporation) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers for incineration .

Data Management and Validation

Q. How should researchers address reproducibility issues in kinetic studies of ester hydrolysis?

  • Methodological Answer :
  • Standardized Protocols : Pre-equilibrate buffers (pH 7.4 PBS) and control ionic strength (±5%) .
  • Cross-Lab Validation : Share samples with collaborating labs for parallel HPLC-UV analyses. Use interquartile range (IQR) to identify outlier data .
  • Open Data : Deposit raw spectra and chromatograms in repositories like PubChem or Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.